![molecular formula C17H16ClNO4 B5792175 5-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5792175.png)
5-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid
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Overview
Description
5-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid is a chemical compound that is widely used in scientific research. It is commonly known as Diclofenac or Voltaren, and it belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever.
Mechanism of Action
The mechanism of action of diclofenac involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX enzymes, diclofenac reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, leukotrienes, and thromboxanes. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and immune response. In addition, diclofenac has been shown to have antioxidant and free radical scavenging properties.
Advantages and Limitations for Lab Experiments
Diclofenac has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, diclofenac also has some limitations. It has been shown to have cytotoxic effects on some cell lines, and its effects on different cell types may vary. In addition, the use of diclofenac in certain experiments may be limited by its solubility and stability.
Future Directions
There are several future directions for the research on diclofenac. One area of interest is the development of diclofenac derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential of diclofenac in the treatment of cancer and other diseases. In addition, the use of diclofenac in combination with other drugs or therapies is an area of active research. Finally, the development of new methods for the synthesis of diclofenac and its derivatives is an area of interest for organic chemists.
Synthesis Methods
The synthesis of diclofenac involves several steps, starting from 2,5-dichloroaniline and 3,4-dimethylphenol. The first step is the acylation of 2,5-dichloroaniline with acetic anhydride to form 2,5-dichlorobenzamide. The second step is the reaction of 2,5-dichlorobenzamide with 3,4-dimethylphenol in the presence of sodium hydride to form the intermediate 2-{[(3,4-dimethylphenoxy)acetyl]amino}-5-chlorobenzamide. The final step is the chlorination of the intermediate with thionyl chloride to yield 5-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid.
Scientific Research Applications
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat pain and inflammation associated with various conditions such as arthritis, migraine, and menstrual cramps. In addition, diclofenac has been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases. It has also been used as a model drug in various pharmacokinetic and pharmacodynamic studies.
properties
IUPAC Name |
5-chloro-2-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-10-3-5-13(7-11(10)2)23-9-16(20)19-15-6-4-12(18)8-14(15)17(21)22/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTDCEGNXUXKIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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